3-Amino-1-[2-(propan-2-yl)phenyl]thiourea
Overview
Description
3-Amino-1-[2-(propan-2-yl)phenyl]thiourea (3APT) is an organic compound containing a thiourea group . It is a versatile compound that has a wide range of applications in the fields of chemistry, pharmaceuticals, and biochemistry.
Molecular Structure Analysis
The molecular weight of 3APT is 209.32 g/mol . The IUPAC name is N-(2-isopropylphenyl)hydrazinecarbothioamide . The InChI code is 1S/C10H15N3S/c1-7(2)8-5-3-4-6-9(8)12-10(14)13-11/h3-7H,11H2,1-2H3,(H2,12,13,14) .
Chemical Reactions Analysis
Thiourea derivatives, such as 3APT, are extensively used in organocatalysis due to their ability to enhance catalytic activity through hydrogen bonding and acid-base interactions. They have been shown to be useful in a variety of chemical reactions, including Ugi four-component reactions and the aminolysis of propylene carbonate.
Physical and Chemical Properties Analysis
Scientific Research Applications
Chiral Derivatizing Agents for Amino Acids
The application of thiourea derivatives as chiral derivatizing agents for the resolution of compounds possessing an amino group has been demonstrated. (1S,2S)- or (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate, for example, has been shown to resolve a series of alpha-amino acids. The diastereomeric thiourea derivatives produced were separated by reversed-phase high-performance liquid chromatography, showcasing their utility in analytical chemistry for enantiomeric separation of amino acids (M. Péter, A. Péter, & F. Fülöp, 2000).
Enantiodifferentiation by NMR Spectroscopy
Thiourea derivatives have been compared as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. This highlights the versatility of thiourea derivatives in facilitating the distinction between enantiomeric substrates by modifying their NMR signals, thereby aiding in the structural elucidation and purity assessment of chiral compounds (Alessandra Recchimurzo et al., 2020).
Organocatalysis
Thioureas are extensively used in organocatalysis due to their ability to enhance catalytic activity through hydrogen bonding and acid-base interactions. Research has shown that modifying thiourea motifs with functional groups can lead to the development of novel catalysts for a variety of chemical reactions. This includes their application in Ugi four-component reactions and the aminolysis of propylene carbonate, demonstrating the potential of thiourea derivatives in synthetic organic chemistry (R. Nickisch, S. M. Gabrielsen, & M. Meier, 2020).
Chemical Sensors
Thiourea derivatives have also been explored as chemical sensors, particularly in the detection of metal ions. The binding behavior of thiourea derivatives towards metal ions, such as mercury, has been studied using various spectroscopic methods, indicating the potential of these compounds in environmental monitoring and analytical chemistry (F. Ngah et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
3-Amino-1-[2-(propan-2-yl)phenyl]thiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . For instance, it has been observed to interact with hydrolases and oxidoreductases, leading to the modulation of their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzyme function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active sites of target enzymes through hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. These molecular interactions result in the observed biochemical and cellular effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects . The compound is relatively stable at room temperature but may degrade over extended periods or under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which may have lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, the compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition and modulation of gene expression. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in these organs. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions result in the formation of more water-soluble metabolites that can be excreted from the body. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the activity of key metabolic enzymes and pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, it can bind to intracellular proteins, which facilitate its distribution to different cellular compartments. The localization and accumulation of the compound within specific tissues can influence its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, where it can affect cellular metabolism and energy production.
Properties
IUPAC Name |
1-amino-3-(2-propan-2-ylphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-7(2)8-5-3-4-6-9(8)12-10(14)13-11/h3-7H,11H2,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSGYRCXZGEYHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039924-20-3 | |
Record name | 3-amino-1-[2-(propan-2-yl)phenyl]thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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